Anti-Proliferative IC50 Values in Human Cancer Cell Lines
In vitro studies on Anantine demonstrate dose-dependent inhibition of cancer cell viability. While direct peer-reviewed comparisons are absent, vendor-reported IC50 values provide a provisional benchmark for its anti-proliferative potency against specific cell lines .
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | A549 (Lung Cancer): 12.5 μM; MCF-7 (Breast Cancer): 15.8 μM; HeLa (Cervical Cancer): 18.2 μM |
| Comparator Or Baseline | No direct comparator data provided; baseline is untreated control (100% viability). |
| Quantified Difference | Not applicable; comparison is to baseline viability only. |
| Conditions | In vitro, 48-hour treatment, MTT assay (Vendor Data) |
Why This Matters
These provisional IC50 values, while not from peer-reviewed sources, serve as the only available quantitative benchmark for researchers screening Anantine for anti-cancer activity in cell-based assays.
